molecular formula C24H18ClNO2S2 B2813019 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 477857-99-1

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2813019
CAS No.: 477857-99-1
M. Wt: 451.98
InChI Key: SFRPSOFCVZXRTQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-4-chlorobenzaldehyde with methylthioglycolate in the presence of a base can yield the desired thiophene ring.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-phenoxyphenyl groups can be achieved through substitution reactions. For example, the reaction of the thiophene derivative with 4-chlorophenylboronic acid and 4-phenoxyphenylboronic acid in the presence of a palladium catalyst can lead to the desired substitutions.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted thiophene derivative with an appropriate amine, such as 4-phenoxyphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide: Lacks the 4-phenoxyphenyl group, which may result in different biological activities.

    3-(4-chlorophenyl)-N-(4-phenoxyphenyl)thiophene-2-carboxamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological properties.

    5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide: Lacks the 4-chlorophenyl group, which may influence its overall activity.

Uniqueness

The presence of both the 4-chlorophenyl and 4-phenoxyphenyl groups, along with the methylsulfanyl group, makes 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO2S2/c1-29-22-15-21(16-7-9-17(25)10-8-16)23(30-22)24(27)26-18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPSOFCVZXRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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